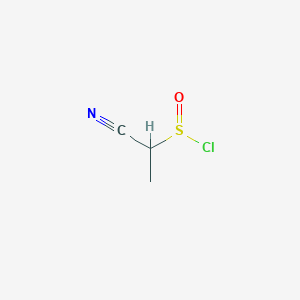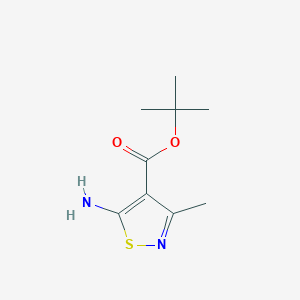
5-(Chloromethyl)-2-methylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-methylheptane is an organic compound characterized by a chloromethyl group attached to the fifth carbon of a heptane chain, with a methyl group on the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylheptane typically involves the chlorination of 2-methylheptane. This can be achieved through a free radical halogenation process, where 2-methylheptane is exposed to chlorine gas under ultraviolet light. The reaction proceeds as follows:
Initiation: The chlorine molecule dissociates into two chlorine radicals under UV light.
Propagation: A chlorine radical abstracts a hydrogen atom from 2-methylheptane, forming a 2-methylheptane radical.
Substitution: The 2-methylheptane radical reacts with another chlorine molecule, resulting in the formation of this compound and another chlorine radical.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2-methylheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, resulting in the formation of 5-(Hydroxymethyl)-2-methylheptane.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding 2,5-dimethylheptane.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Nucleophilic Substitution: 5-(Hydroxymethyl)-2-methylheptane
Oxidation: 5-(Carboxymethyl)-2-methylheptane
Reduction: 2,5-Dimethylheptane
科学的研究の応用
5-(Chloromethyl)-2-methylheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring a chloromethyl group for biological activity.
Material Science: It is used in the production of polymers and other materials with specific chemical properties.
Industrial Chemistry: The compound is utilized in the manufacture of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-methylheptane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
類似化合物との比較
Similar Compounds
- 5-(Chloromethyl)-2-methylhexane
- 5-(Chloromethyl)-2-methylpentane
- 5-(Chloromethyl)-2-methylbutane
Uniqueness
5-(Chloromethyl)-2-methylheptane is unique due to its specific molecular structure, which provides distinct reactivity patterns compared to its shorter-chain analogs. The presence of the chloromethyl group at the fifth carbon and the methyl group at the second carbon allows for unique chemical transformations and applications that are not possible with similar compounds.
特性
分子式 |
C9H19Cl |
|---|---|
分子量 |
162.70 g/mol |
IUPAC名 |
5-(chloromethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-9(7-10)6-5-8(2)3/h8-9H,4-7H2,1-3H3 |
InChIキー |
AWGPQITUWXQJFG-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC(C)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


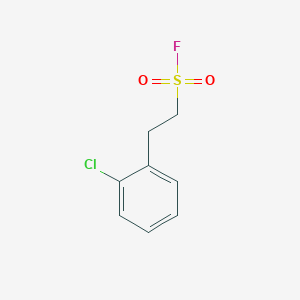
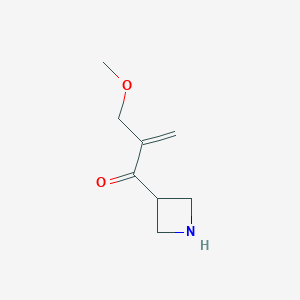

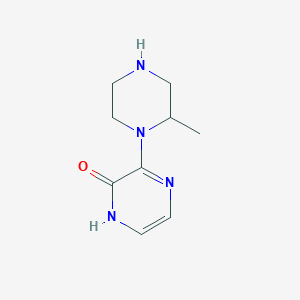
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
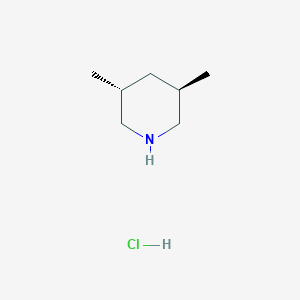



![5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13164391.png)

